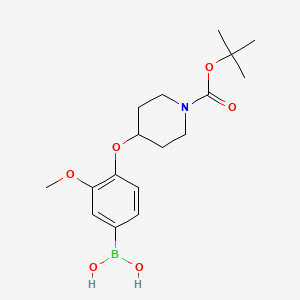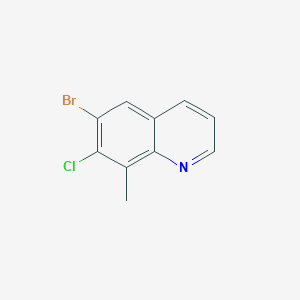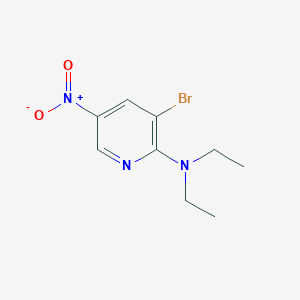![molecular formula C15H16N2O4 B1522474 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1258649-71-6](/img/structure/B1522474.png)
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid (also known as TBPCP) is a chemical compound used in a variety of scientific research applications. TBPCP is a novel compound that has been developed to be used in a variety of laboratory experiments. TBPCP is a pyrazole derivative that is used to study the effects of chemical compounds on biological systems. TBPCP has a wide range of potential applications in the fields of pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Bio-Organic Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in bio-organic synthesis as a protective group for amino acids. The Boc group prevents unwanted reactions at the amino group while other reactions are carried out at different sites of the molecule. After the desired reactions are completed, the Boc group can be removed under mild acidic conditions .
Tissue Engineering
In tissue engineering, Boc-protected amino acids can be used to synthesize peptides and proteins that mimic natural extracellular matrices. These synthetic matrices can support cell growth and differentiation, which is crucial for tissue regeneration .
Chiral Separation
Chiral separation is vital in pharmaceutical manufacturing to separate enantiomers, which are molecules that are mirror images of each other but have different biological activities. The Boc group can facilitate this process by providing steric hindrance that helps in the resolution of enantiomers .
Dipeptide Synthesis
Dipeptide synthesis involves creating bonds between two amino acids, which is a fundamental step in producing peptides and proteins. The Boc group protects one of the amino acids during the coupling reaction, ensuring that only the desired dipeptide is formed .
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl (or tert-butoxy) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The mode of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is likely related to its tert-butoxycarbonyl group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group is known to play a role in the protection of amines during organic synthesis . This could potentially affect various biochemical pathways involving amines.
Result of Action
The compound’s tert-butoxycarbonyl group is known to protect amines during organic synthesis , which could have various effects depending on the specific context.
Action Environment
The action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of its tert-butoxycarbonyl group are dependent on specific conditions, such as the presence of a base or strong acid . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemical species.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREINCAOUANJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147017 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258649-71-6 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)








